
Fmoc-GGFG-Dxd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-GGFG-Dxd is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a cleavable linker, Fmoc-GGFG, and a DNA topoisomerase I inhibitor, DXd. This compound is designed to deliver cytotoxic agents selectively to cancer cells, minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-GGFG-Dxd involves the conjugation of the Fmoc-GGFG linker to the DXd molecule. The process typically includes the following steps:
Fmoc-GGFG Linker Synthesis: The Fmoc-GGFG linker is synthesized through solid-phase peptide synthesis (SPPS). This involves the sequential addition of amino acids to a resin-bound peptide chain, followed by the removal of the Fmoc protecting group.
Conjugation to DXd: The Fmoc-GGFG linker is then conjugated to the DXd molecule using a suitable coupling reagent, such as N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Fmoc-GGFG-Dxd undergoes several types of chemical reactions, including:
Cleavage Reactions: The Fmoc-GGFG linker is designed to be cleaved by lysosomal enzymes, such as cathepsins B and L, which are upregulated in tumor cells.
Hydrolysis: The compound can undergo hydrolysis under acidic conditions, leading to the release of the DXd payload.
Common Reagents and Conditions:
Cleavage Reactions: Enzymes like cathepsins B and L.
Hydrolysis: Acidic conditions, such as those found in lysosomes.
Major Products: The major product formed from the cleavage of this compound is the active DXd molecule, which exerts its cytotoxic effects on cancer cells .
Scientific Research Applications
Fmoc-GGFG-Dxd has a wide range of scientific research applications, particularly in the field of oncology:
Mechanism of Action
The mechanism of action of Fmoc-GGFG-Dxd involves the following steps:
Targeting Cancer Cells: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage: The Fmoc-GGFG linker is cleaved by lysosomal enzymes, releasing the DXd payload.
Cytotoxic Effect: The released DXd inhibits DNA topoisomerase I, leading to DNA damage and cell death.
Comparison with Similar Compounds
Deruxtecan (MC-GGFG-Dxd): Similar to Fmoc-GGFG-Dxd, Deruxtecan is an ADC drug-linker conjugate composed of a DX-8951 derivative (DXd) and a maleimide-GGFG peptide linker.
Trastuzumab Deruxtecan (T-Dxd): An ADC that uses a similar GGFG linker and DXd payload, approved for the treatment of HER2-positive breast cancer.
Uniqueness: this compound is unique due to its specific Fmoc-GGFG linker, which provides stability and selective cleavage in the tumor microenvironment. This design enhances the therapeutic index by reducing systemic toxicity and improving targeted delivery .
Properties
Molecular Formula |
C57H55FN8O12 |
|---|---|
Molecular Weight |
1063.1 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C57H55FN8O12/c1-3-57(75)40-20-45-52-37(25-66(45)54(72)39(40)27-77-55(57)73)51-42(18-17-32-30(2)41(58)21-43(65-52)50(32)51)63-49(70)28-76-29-62-47(68)22-60-53(71)44(19-31-11-5-4-6-12-31)64-48(69)24-59-46(67)23-61-56(74)78-26-38-35-15-9-7-13-33(35)34-14-8-10-16-36(34)38/h4-16,20-21,38,42,44,75H,3,17-19,22-29H2,1-2H3,(H,59,67)(H,60,71)(H,61,74)(H,62,68)(H,63,70)(H,64,69)/t42-,44-,57-/m0/s1 |
InChI Key |
TVZRZUVAYRAILT-XWCAFGSDSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)OCC8C9=CC=CC=C9C1=CC=CC=C81)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)OCC8C9=CC=CC=C9C1=CC=CC=C81)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)
![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)
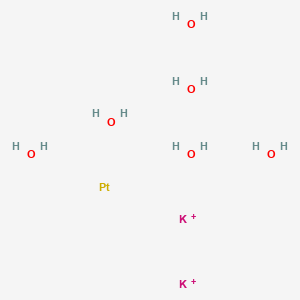

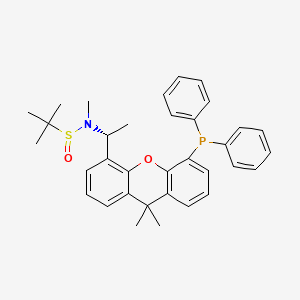
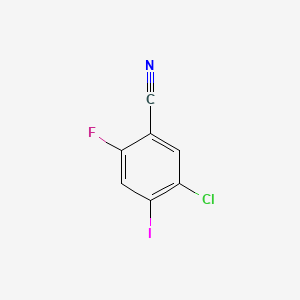
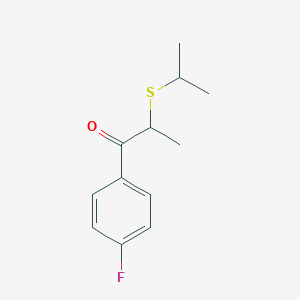
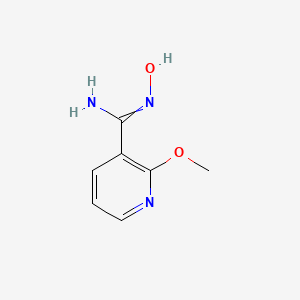
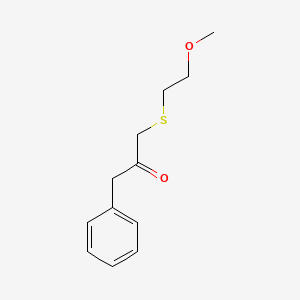


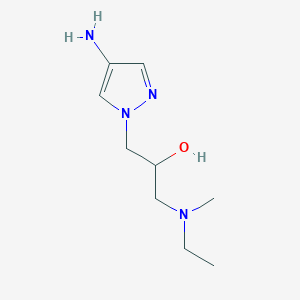
![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)
